molecular formula C14H14F2O3 B8054342 3-(Difluoro(4-methoxyphenyl)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid

3-(Difluoro(4-methoxyphenyl)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B8054342
M. Wt: 268.26 g/mol
InChI Key: HRPGLNNZQIMKQB-UHFFFAOYSA-N
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Description

3-(Difluoro(4-methoxyphenyl)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that features a bicyclo[1.1.1]pentane core, which is a highly strained and compact structure.

Chemical Reactions Analysis

3-(Difluoro(4-methoxyphenyl)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-(Difluoro(4-methoxyphenyl)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid and compact structure that can enhance binding affinity and selectivity for target proteins. The difluoro(4-methoxyphenyl)methyl group can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

3-(Difluoro(4-methoxyphenyl)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be compared with other bicyclo[1.1.1]pentane derivatives, such as:

The uniqueness of this compound lies in its combination of the bicyclo[1.1.1]pentane core with the difluoro(4-methoxyphenyl)methyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[difluoro-(4-methoxyphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2O3/c1-19-10-4-2-9(3-5-10)14(15,16)13-6-12(7-13,8-13)11(17)18/h2-5H,6-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPGLNNZQIMKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C23CC(C2)(C3)C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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